![molecular formula C15H15N5OS2 B2729213 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 1206988-33-1](/img/structure/B2729213.png)
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
Scientific Research Applications
- Researchers have synthesized and evaluated derivatives of this compound for their antimicrobial properties . Some of these derivatives demonstrated good or moderate activities against test microorganisms. Further investigations could explore their potential as novel antimicrobial agents.
- The synthesis of high-nitrogen-containing heterocyclic systems, including triazoles, has attracted interest due to their utility in chemotherapy . Understanding the compound’s interactions with biological targets and its safety profile could lead to novel drug development.
- In silico modeling can predict the compound’s properties, such as bioactivity, toxicity, and pharmacokinetics. Quantitative Structure-Activity Relationship (QSAR) studies could help correlate its structure with biological effects .
Antimicrobial Activity
Chemotherapy and Medicinal Chemistry
Computational Modeling and QSAR Studies
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and testing its biological activity. Given the known activities of other triazole and thiazole derivatives, it could be of interest in the fields of medicinal chemistry and drug discovery .
properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-20-10-17-19-15(20)22-8-7-16-13(21)12-9-23-14(18-12)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAECLUKWAGBNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide |
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